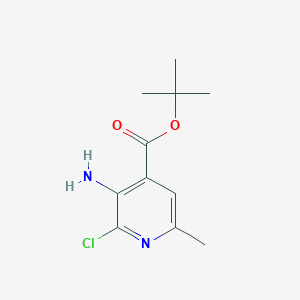

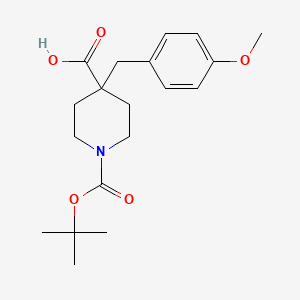

5-(Aminomethyl)-4-(hydroxymethyl)-2-methylpyridin-3-ol;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 5-(Aminomethyl)-4-(hydroxymethyl)-2-methylpyridin-3-ol involves various chemical reactions, including condensation, aminomethylation, and hydrogenation processes. For instance, the aminomethylation of pyridines has been explored to introduce functional groups into the pyridine ring, which is a critical step in the synthesis of many bioactive compounds (Smirnov et al., 2005).

Molecular Structure Analysis

The molecular structure of compounds similar to 5-(Aminomethyl)-4-(hydroxymethyl)-2-methylpyridin-3-ol is characterized by their ability to form complex structures with other molecules. For example, the study by Zaman et al. (1999) highlighted the formation of bifurcated hydrogen bonds in the crystal structures of pyridine derivatives, indicating a complex molecular interaction pattern (Zaman et al., 1999).

Chemical Reactions and Properties

Chemical reactivity and properties of pyridine derivatives, including those similar to the compound , show varied reactions such as aminomethylation, bromination, and interaction with acids. Kolder et al. (2010) described the reactivity of 5-chloro-2,4-dihydroxypyridine towards bromine and aqueous solutions of hydrobromic and hydrochloric acid, indicating the compound's reactive nature and potential for further chemical modifications (Kolder et al., 2010).

Physical Properties Analysis

The physical properties of pyridine derivatives are crucial for understanding their behavior in different conditions. The crystalline structure, solubility, and melting points are among the key physical properties that influence their application in various fields. Research into polymorphism, as conducted by Vogt et al. (2013), provides insight into the challenges and considerations for characterizing these compounds' physical properties (Vogt et al., 2013).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards different reagents, define the applications and handling of pyridine derivatives. Studies on the reactivity of halogen atoms in pyridine compounds, as detailed by Hertog et al. (2010), contribute to understanding the chemical behavior and potential for substitution reactions that can modify the compound's functionality (Hertog et al., 2010).

Applications De Recherche Scientifique

Synthesis and Derivative Formation

- The compound is utilized in synthesizing various derivatives. For instance, aminomethylation of similar pyridines leads to the formation of acetoxy and bromomethyl derivatives, which are further used to synthesize isothioureidomethyl and benzimidazolylthiomethyl derivatives. These processes are essential in heterocyclic chemistry (Smirnov, Kuz’min, & Kuznetsov, 2005).

Role in Vitamin B6 Synthesis

- An important step in the industrial synthesis of vitamin B6 involves the transformation of a related compound, 3-amino-5-aminomethyl-4-methoxymethyl-2-methylpyridine hydrochloride, into 3-hydroxy-5-hydroxymethyl-4-methoxymethyl-2-methylpyridine (Efremenko, Balyakina, & Gunar, 1981).

Antibacterial Activity

- Novel N2-hydroxymethyl and N2-aminomethyl derivatives of certain pyridine compounds have been synthesized and shown to possess antibacterial activity against various bacterial strains (Plech, Wujec, Kaproń, Kosikowska, & Malm, 2011).

Anticancer Research

- The hydroxymethyl and aminomethyl groups on the pyridine ring have been utilized in the synthesis of compounds explored for their anticancer potential (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).

Corrosion Protection

- The compound has been used in the electrochemical synthesis of polymers for corrosion protection on steel and copper, demonstrating its potential in material science applications (Abdullatef, 2017).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

5-(aminomethyl)-4-(hydroxymethyl)-2-methylpyridin-3-ol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2.2ClH/c1-5-8(12)7(4-11)6(2-9)3-10-5;;/h3,11-12H,2,4,9H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXGXLRHQIFBBCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)CO)CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Aminomethyl)-4-(hydroxymethyl)-2-methylpyridin-3-ol;dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

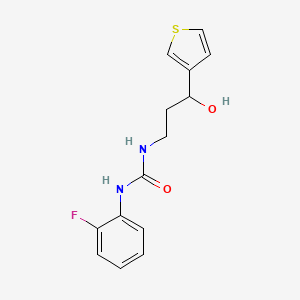

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2493562.png)

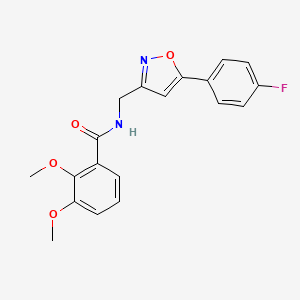

![N-(4-ethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2493563.png)

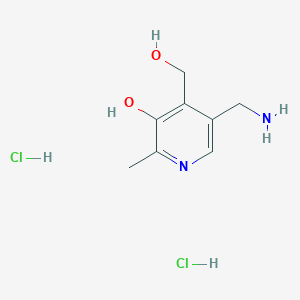

![5-Bromo-2-{[1-(5-fluoro-2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2493573.png)

![6-methoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2493578.png)